molecular formula C14H19N5O2 B2987376 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1002430-22-9

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2987376
CAS No.: 1002430-22-9
M. Wt: 289.339
InChI Key: JAVUUEOHPHDBCZ-UHFFFAOYSA-N
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Description

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at position 2, a propyl group at position 4, and an acetamide functional group. This structure combines hydrogen-bonding capabilities (via the pyrimidinone and acetamide groups) with lipophilic regions (propyl and pyrazole), making it a candidate for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-5-11-7-13(21)18(8-12(15)20)14(16-11)19-10(3)6-9(2)17-19/h6-7H,4-5,8H2,1-3H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVUUEOHPHDBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and hypothesized physicochemical/biological implications:

Compound Name (Identifier) Substituents on Pyrimidinone Core Acetamide Substituent Notable Features
Target Compound 4-propyl, 6-oxo Parent acetamide (-NH2) Balanced lipophilicity; potential for hydrogen bonding via -NH2
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide () 4-propyl, 6-oxo N-(4-methylbenzyl) Increased aromaticity (benzyl group); potential for π-π interactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(4-(trifluoromethyl)phenyl)acetamide () 5-ethyl-4-methyl, 6-oxo N-(4-trifluoromethylphenyl) Enhanced metabolic stability (CF3 group); higher lipophilicity
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Entry 3) 4-hydroxy, 2-sulfanyl N-(5-methylisoxazol-3-yl) Polar sulfanyl and hydroxyl groups; possible antioxidant or metal-chelating activity
Key Observations:

The 4-methylbenzyl group in ’s compound introduces aromatic bulk, which may enhance target binding via hydrophobic pockets .

Hydrogen-Bonding and Bioactivity: The parent acetamide (-NH2) in the target compound supports hydrogen-bond donor interactions, whereas substituents like isoxazole () or trifluoromethylphenyl () alter hydrogen-bonding capacity, possibly shifting target specificity .

Metabolic Stability: Fluorinated groups (e.g., CF3 in ) are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles compared to non-fluorinated analogs .

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